Product packaging for Benzenamine, 4,4'-[methylenebis(oxy)]bis-(Cat. No.:CAS No. 46843-47-4)

Benzenamine, 4,4'-[methylenebis(oxy)]bis-

Cat. No.: B3052854
CAS No.: 46843-47-4
M. Wt: 230.26 g/mol
InChI Key: ZRZCNDIPIZYLSC-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-[methylenebis(oxy)]bis- is a chemical compound with the CAS Registry Number 46843-47-4 . Its molecular formula is C13H14N2O2, and it is typically supplied as a powder with a high purity of 98% . This substance is part of the benzenamine family and features a molecular structure incorporating oxygen atoms through a methylenebis(oxy) bridge, which may influence its reactivity and physical properties. As a specialist research chemical, it is primarily utilized in experimental and development chemistry workflows. Researchers value this compound for its potential as a building block or intermediate in the synthesis of more complex organic molecules and materials. Its specific properties make it a candidate for exploration in various fields of chemical research. Handling should follow standard laboratory safety protocols. This product is intended for research and development purposes exclusively. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B3052854 Benzenamine, 4,4'-[methylenebis(oxy)]bis- CAS No. 46843-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-aminophenoxy)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZCNDIPIZYLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275653
Record name Benzenamine, 4,4'-[methylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46843-47-4
Record name Benzenamine, 4,4'-[methylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Benzenamine, 4,4 Methylenebis Oxy Bis

Primary Synthesis Routes for the Benzenamine, 4,4'-[methylenebis(oxy)]bis- Scaffold

The construction of the Benzenamine, 4,4'-[methylenebis(oxy)]bis- scaffold is generally accomplished through two main synthetic strategies: the direct etherification of a pre-formed amino-phenol or a two-step approach involving the synthesis of a dinitro intermediate followed by reduction.

Etherification Reactions for Aryl-Oxygen Bond Formation

The formation of the aryl-oxygen bonds is a critical step in the synthesis of Benzenamine, 4,4'-[methylenebis(oxy)]bis-. The Williamson ether synthesis is a classical and widely employed method for this transformation. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

In a typical procedure, 4-aminophenol (B1666318) is treated with a base to form the corresponding phenoxide salt. This phenoxide then acts as a nucleophile, attacking a suitable methylene (B1212753) dihalide, such as dichloromethane (B109758) or dibromomethane, to form the desired bis(aminophenoxy)methane product. The choice of base and solvent is crucial for the reaction's success, with common systems including sodium hydroxide (B78521) or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

An alternative and often preferred route involves the initial synthesis of bis(4-nitrophenoxy)methane. This intermediate is prepared by the reaction of 4-nitrophenol (B140041) with a methylene dihalide in the presence of a base. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton and facilitates the nucleophilic aromatic substitution reaction. The subsequent reduction of the nitro groups to amines yields the final product, Benzenamine, 4,4'-[methylenebis(oxy)]bis-. This two-step approach can offer advantages in terms of reaction efficiency and purification of the final product. The reduction of the dinitro intermediate is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. acs.orgresearchgate.net

Table 1: Comparison of Etherification Strategies
StrategyStarting MaterialsKey ReactionAdvantagesChallenges
Direct Etherification4-Aminophenol, Methylene DihalideWilliamson Ether SynthesisFewer synthetic stepsPotential for side reactions involving the amino group
Two-Step (via Dinitro Intermediate)4-Nitrophenol, Methylene DihalideWilliamson Ether Synthesis followed by ReductionHigher yields, cleaner reactionLonger synthetic route

Strategies for Methylene Bridge Introduction within the Bis(oxy) System

The introduction of the methylene bridge is intrinsically linked to the etherification step. The most direct method for forging this bridge is the use of a methylene dihalide (CH₂X₂, where X is Cl, Br, or I) as the electrophile in the Williamson ether synthesis. This molecule provides the single carbon linker between the two phenoxy groups.

The reaction of 4-aminophenol with formaldehyde (B43269) has been explored as a potential route; however, this approach often leads to the formation of polymeric or resinous materials rather than the desired discrete molecule. google.com This is due to the reactivity of both the amino and hydroxyl groups with formaldehyde, leading to complex condensation reactions. Therefore, the use of a pre-formed C1 electrophile like dichloromethane remains the more controlled and reliable method for introducing the methylene bridge.

Novel Catalytic Approaches in the Synthesis of Benzenamine, 4,4'-[methylenebis(oxy)]bis-

While the classical Williamson ether synthesis is effective, modern catalytic methods for C-O bond formation offer potential improvements in terms of reaction conditions and efficiency. For the synthesis of diaryl ethers in general, copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination (adapted for etherification), have become powerful tools. eurekaselect.comorganic-chemistry.orgmdpi.comresearchgate.net

In the context of synthesizing Benzenamine, 4,4'-[methylenebis(oxy)]bis-, a copper-catalyzed Ullmann-type reaction could be envisioned between 4-aminophenol and a suitable methylene-bridged di-aryl halide. However, the more common approach is the catalytic enhancement of the Williamson ether synthesis. Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic dihalide.

Recent advancements in "green" chemistry have led to the development of catalytic Williamson ether synthesis processes that utilize weaker alkylating agents at elevated temperatures, potentially reducing the reliance on harsh reagents and simplifying purification. acs.org Nanomagnetic recoverable catalysts are also being explored for the synthesis of diaryl ethers, offering the advantage of easy separation and reuse of the catalyst. eurekaselect.commdpi.comresearchgate.net

Purification and Isolation Techniques for Benzenamine, 4,4'-[methylenebis(oxy)]bis- and Intermediates

The purification of Benzenamine, 4,4'-[methylenebis(oxy)]bis- and its synthetic intermediates is crucial for obtaining a high-purity product, which is often a requirement for its application in polymer synthesis.

Following the synthesis, the crude product is typically isolated by filtration or extraction. The primary method for purification is recrystallization from a suitable solvent or solvent mixture. uwaterloo.ca The choice of solvent depends on the solubility of the compound and its impurities. Common solvents for recrystallization of aromatic amines and ethers include ethanol, methanol, toluene, and mixtures thereof.

Chromatographic techniques, such as column chromatography, can also be employed for purification, particularly for removing closely related impurities. The progress of the purification can be monitored by techniques like thin-layer chromatography (TLC).

For the dinitro intermediate, bis(4-nitrophenoxy)methane, recrystallization is also the preferred method of purification before proceeding to the reduction step. A pure intermediate is essential for obtaining a high-purity final product.

Kinetic and Thermodynamic Aspects of Synthetic Transformations Leading to the Compound

Detailed kinetic and thermodynamic studies specifically for the synthesis of Benzenamine, 4,4'-[methylenebis(oxy)]bis- are not extensively reported in the literature. However, the underlying reactions, primarily the Williamson ether synthesis, are well-studied.

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The rate of the reaction is dependent on the concentration of both the phenoxide and the methylene dihalide. The reaction kinetics can be influenced by several factors, including the nature of the leaving group on the methylene dihalide (I > Br > Cl), the solvent, and the temperature. rsc.orgresearchgate.netresearcher.life Polar aprotic solvents generally accelerate SN2 reactions by solvating the cation of the phenoxide salt, leaving the anionic nucleophile more reactive.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzenamine, 4,4 Methylenebis Oxy Bis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Benzenamine, 4,4'-[methylenebis(oxy)]bis-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity and chemical environment.

¹H and ¹³C NMR Spectral Analysis of Aromatic and Aliphatic Regions

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two benzene (B151609) rings are chemically equivalent due to the molecule's symmetry. The protons on the aromatic rings would likely appear as two doublets in the range of δ 6.5-7.5 ppm, characteristic of a para-substituted benzene ring. The integration of these signals would correspond to four protons each. The methylene (B1212753) bridge protons (-O-CH₂-O-) would present as a singlet in the aliphatic region, anticipated around δ 5.0-6.0 ppm, with an integration value of two protons. The amine (-NH₂) protons would also produce a singlet, typically in the range of δ 3.0-5.0 ppm, integrating to four protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. Due to symmetry, only four signals would be expected for the aromatic carbons. The carbon atom attached to the amino group (C-NH₂) and the carbon atom attached to the oxygen (C-O) would have distinct chemical shifts. The remaining two aromatic carbons would also be distinguishable. The aliphatic methylene carbon (-O-CH₂-O-) would give a single signal in the upfield region, likely between δ 80-100 ppm.

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH6.5 - 7.5Doublet, Doublet4H, 4H
Methylene CH₂5.0 - 6.0Singlet2H
Amine NH₂3.0 - 5.0Singlet4H
Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Aromatic C-N140 - 150
Aromatic C-O150 - 160
Aromatic C-H110 - 130
Methylene CH₂80 - 100

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent aromatic protons on the same ring, confirming their coupling relationships. No correlations would be expected for the singlet signals of the methylene and amine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Benzenamine, 4,4'-[methylenebis(oxy)]bis- would be expected to exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the ether linkages are expected in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the benzene rings would be expected to give strong signals. The C-O-C symmetric stretch, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The methylene C-H stretching would also be observable.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Amine)3300 - 3500Weak
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1400 - 1600Strong
C-O-C Stretch1000 - 1300Moderate
N-H Bend (Amine)1590 - 1650Weak

Computational Chemistry and Theoretical Investigations of Benzenamine, 4,4 Methylenebis Oxy Bis

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dergipark.org.tr By approximating the exchange-correlation energy, DFT allows for the accurate calculation of molecular properties, including optimized geometries and total energies. For molecules structurally similar to Benzenamine, 4,4'-[methylenebis(oxy)]bis-, such as 4,4'-methylenedianiline (B154101) (MDA), DFT calculations have been instrumental. Studies have employed the B3LYP functional with basis sets like 6-311G(**) to investigate structural stability. nih.gov These calculations predict a non-planar structure with a near C2 molecular symmetry for the ground state of such diphenylmethane (B89790) derivatives. nih.gov

The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional arrangement. The resulting geometric parameters, such as bond lengths and angles, can be compared with experimental data where available. For instance, in a study on MDA, the calculated CCCC dihedral angles were found to be around 60°. nih.gov

Table 1: Representative Theoretical Calculation Parameters

Parameter Method/Basis Set Application
Geometry Optimization DFT (B3LYP/6-311G**) Determining the most stable molecular structure
Energy Calculation Ab initio (MP2/6-311G**) Calculating the total electronic energy

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

For derivatives of 4,4'-methylenebis(aniline), theoretical studies using DFT have shown that modifications to the molecular structure, such as changing the length of terminal alkoxy groups, can influence the LUMO energies while having a negligible effect on the HOMO energies. researchgate.net This suggests that the electron-accepting properties of these molecules can be tuned through chemical modification. The analysis of HOMO and LUMO distributions can also reveal the regions of the molecule most likely to be involved in charge transfer. researchgate.netdntb.gov.ua

Table 2: Frontier Orbital Energies of a Related Schiff Base Ether Compound

Compound Derivative HOMO (eV) LUMO (eV) Energy Gap (eV)
B2 -5.25 -1.35 3.90
B3 -5.25 -1.36 3.89
B4 -5.26 -1.37 3.89
B5 -5.26 -1.38 3.88
B6 -5.26 -1.38 3.88
B7 -5.26 -1.39 3.87

(Data adapted from a theoretical study on 4,4'-methylenebis(N-(4-alkanoxybenzylidene)aniline) derivatives) researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules. mdpi.comqmul.ac.uk

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra). These predictions are valuable for interpreting experimental spectra and assigning specific spectral features to particular molecular vibrations.

For 4,4'-methylenedianiline, DFT calculations at the B3LYP level have been used to compute vibrational wavenumbers. nih.gov The calculated frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and FT-Raman data. nih.gov This allows for a detailed vibrational assignment, where specific peaks in the spectra are attributed to stretching, bending, and torsional modes of the molecule's functional groups. For instance, the characteristic ring breathing mode in the Raman spectra has been shown to be sensitive to amino substitution. nih.gov Such computational spectroscopic analysis would be equally applicable to Benzenamine, 4,4'-[methylenebis(oxy)]bis- to aid in its structural characterization.

In Silico Modeling of Potential Chemical Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule might interact with other chemical species. imrpress.com This can include modeling interactions with receptors, enzymes, or other molecules in a given environment. These methods are particularly prevalent in drug discovery and materials science. mdpi.com

For Benzenamine, 4,4'-[methylenebis(oxy)]bis-, in silico modeling could be used to predict its binding affinity to various substrates or its behavior in a polymer matrix. Techniques such as molecular docking could be employed to predict the preferred orientation of the molecule when binding to another, as well as the strength of the interaction. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this molecule and its derivatives with their chemical reactivity or physical properties. rsc.org While specific in silico interaction studies on Benzenamine, 4,4'-[methylenebis(oxy)]bis- are not prominent in the literature, the methodologies are well-established and could provide valuable predictive insights into its chemical behavior. imrpress.com

In-depth Article on Benzenamine, 4,4'-[methylenebis(oxy)]bis- Cannot Be Generated Due to Lack of Specific Research Data

The user's request specified a detailed article structured around the polymer chemistry and materials science applications of Benzenamine, 4,4'-[methylenebis(oxy)]bis-, including its use as a monomer in the synthesis of high-performance polymers, its role as a crosslinking agent, and its application in the development of advanced functional materials. An exhaustive search of chemical databases, academic journals, and patent literature did not yield the specific research findings, data tables, or detailed discussions required to populate the requested sections and subsections for this particular compound.

It is crucial to distinguish between the requested compound, Benzenamine, 4,4'-[methylenebis(oxy)]bis- , and the more widely studied Benzenamine, 4,4'-methylenebis- . The former possesses a -O-CH2-O- linkage between the two benzenamine rings, whereas the latter has a direct -CH2- linkage. This structural difference significantly impacts the chemical and physical properties of the molecule, including its reactivity, flexibility, and thermal stability, and consequently its behavior and performance in polymer systems. Therefore, data and findings related to Benzenamine, 4,4'-methylenebis- cannot be accurately extrapolated or substituted for Benzenamine, 4,4'-[methylenebis(oxy)]bis-.

While general principles of polymer chemistry suggest that a diamine like Benzenamine, 4,4'-[methylenebis(oxy)]bis- could theoretically be used in polycondensation reactions to form polyimides, polyamides, and polyureas, or as a curing agent for epoxy resins, the absence of specific experimental data, characterization of the resulting polymers, and analysis of their properties makes it impossible to provide a scientifically accurate and informative article as requested.

Due to the constraints of generating content that is strictly focused on the specified compound and the lack of available research, we are unable to fulfill the request for a detailed article at this time. Further research and publication on the synthesis and application of Benzenamine, 4,4'-[methylenebis(oxy)]bis- would be necessary to provide the in-depth analysis required.

Polymer Chemistry and Materials Science Applications of Benzenamine, 4,4 Methylenebis Oxy Bis

Structure-Property Relationships in Benzenamine, 4,4'-[methylenebis(oxy)]bis--Derived PolymersWithout access to studies on polymers synthesized from this specific diamine, it is not possible to detail the relationships between its chemical structure and the resulting properties of any derived polymers. This includes thermal stability, mechanical strength, and other critical performance characteristics.

Due to the lack of available data, the creation of informative and scientifically accurate content, including data tables and detailed research findings as requested, is not feasible at this time.

Environmental Research and Methodologies for Benzenamine, 4,4 Methylenebis Oxy Bis

Environmental Distribution and Partitioning Behavior

Adsorption and Desorption on Environmental Matrices (e.g., Soil, Sediment, Organic Matter)

No data available.

Volatilization and Atmospheric Transport Potential

No data available.

Abiotic Degradation Pathways in Environmental Compartments

Photochemical Degradation Kinetics and Products

No data available.

Hydrolytic Stability and Degradation in Aqueous Environments

No data available.

Biotic Transformation and Biodegradation Methodologies

No data available.

Assessment of Aerobic and Anaerobic Biodegradation in Water and Soil Systems

There is no available data from standard biodegradation tests (such as OECD Guideline tests) or other scientific studies to assess the aerobic or anaerobic degradation of Benzenamine, 4,4'-[methylenebis(oxy)]bis- in either aqueous or terrestrial environments. Information on its half-life or mineralization rates under various environmental conditions has not been published.

Identification of Microbial Degradation Pathways and Metabolites

As no biodegradation studies have been conducted, the microbial pathways for the degradation of Benzenamine, 4,4'-[methylenebis(oxy)]bis- remain unknown. There is no information on the specific microorganisms (bacteria or fungi) capable of transforming this compound or the enzymatic systems that would be involved. Consequently, no degradation metabolites have been identified.

Advanced Analytical Methodologies for Detection and Quantification of Benzenamine, 4,4 Methylenebis Oxy Bis in Complex Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating Benzenamine, 4,4'-[methylenebis(oxy)]bis- from interfering components within a sample matrix prior to its detection and quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV-Vis, Fluorescence, RID)

High-Performance Liquid Chromatography is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. For Benzenamine, 4,4'-[methylenebis(oxy)]bis-, reverse-phase HPLC is a common approach. sielc.comsielc.com

UV-Vis Detector: Aromatic amines, including Benzenamine, 4,4'-[methylenebis(oxy)]bis-, typically exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis detector, particularly a Diode-Array Detector (DAD) which can acquire the full UV spectrum, would be effective for both detection and preliminary identification.

Fluorescence Detector (FLD): Some aromatic amines are naturally fluorescent or can be derivatized to produce fluorescent products. If Benzenamine, 4,4'-[methylenebis(oxy)]bis- or its derivatives exhibit fluorescence, an FLD can provide higher sensitivity and selectivity compared to UV-Vis detection.

Refractive Index Detector (RID): The RID is a universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. However, it has lower sensitivity compared to UV-Vis and fluorescence detectors and is not suitable for gradient elution, which is often required for complex samples.

The mobile phase in reverse-phase HPLC for similar compounds often consists of a mixture of acetonitrile (B52724) and water with additives like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.comsielc.com

Hyphenated Mass Spectrometry Techniques for Trace Analysis

For highly sensitive and specific analysis, chromatographic systems are often coupled with a mass spectrometer. This "hyphenation" combines the separation power of chromatography with the mass-analyzing capabilities of the mass spectrometer.

GC-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

GC-MS is a powerful tool for the definitive identification and quantification of volatile and semi-volatile organic compounds. The NIST WebBook indicates the availability of mass spectral data for structurally related compounds, which is essential for GC-MS analysis. nist.govnist.gov The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a "chemical fingerprint." For enhanced sensitivity, the analysis can be performed in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored. nih.govmostwiedzy.pl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile and Thermally Labile Compounds

LC-MS/MS is the technique of choice for the analysis of non-volatile and thermally labile compounds in complex matrices due to its high sensitivity and selectivity. kuleuven.be This technique is particularly well-suited for the analysis of aromatic amines. sciex.comnih.gov A triple quadrupole mass spectrometer (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides an additional layer of specificity, significantly reducing matrix interference and improving detection limits. lcms.cz

Table 1: Comparison of Analytical Techniques for Benzenamine, 4,4'-[methylenebis(oxy)]bis- Analysis

TechniqueDetectorSelectivitySensitivityCommon Application
GCFIDLowModerateGeneral organic compound analysis
GCECDHigh (for halogenated compounds)HighTrace analysis of derivatized compounds
GCNPDHigh (for N-containing compounds)HighSelective analysis in complex matrices
HPLCUV-VisModerateModerateRoutine analysis and QC
HPLCFLDHighHighTrace analysis of fluorescent compounds
GC-MSMSVery HighHighConfirmatory analysis and identification
LC-MS/MSMS/MSExcellentVery HighTrace and ultra-trace analysis in complex matrices

Sample Preparation Strategies for Environmental and Material Samples

Effective sample preparation is a critical step to isolate Benzenamine, 4,4'-[methylenebis(oxy)]bis- from the sample matrix and concentrate it to a level suitable for instrumental analysis. researchgate.net The choice of sample preparation technique depends on the nature of the sample (e.g., water, soil, polymer).

Liquid-Liquid Extraction (LLE): This traditional technique can be used to extract the analyte from aqueous samples into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. scispace.com It involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. This technique is effective for both concentrating the analyte and cleaning up the sample. namthao.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). mostwiedzy.pl The analyte partitions onto the fiber and is then thermally desorbed in the injector of a GC.

Microwave-Assisted Extraction (MAE): For solid samples, MAE uses microwave energy to heat the sample in the presence of a solvent, accelerating the extraction process. epa.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples with organic solvents. epa.gov

Table 2: Overview of Sample Preparation Techniques

TechniqueSample TypePrincipleAdvantages
Liquid-Liquid Extraction (LLE)LiquidPartitioning between two immiscible liquidsSimple, well-established
Solid-Phase Extraction (SPE)LiquidAnalyte sorption onto a solid phaseHigh recovery, reduced solvent use, easily automated. scispace.com
Solid-Phase Microextraction (SPME)Liquid, Solid, GasAnalyte partitioning onto a coated fiberSolvent-free, simple, sensitive. mostwiedzy.pl
Microwave-Assisted Extraction (MAE)Solid, Semi-solidSolvent extraction accelerated by microwave heatingFast, reduced solvent consumption. epa.gov
Pressurized Liquid Extraction (PLE)Solid, Semi-solidSolvent extraction at high temperature and pressureFast, efficient, automated. epa.gov

Lack of Specific Data for "Benzenamine, 4,4'-[methylenebis(oxy)]bis-"

Following a comprehensive search for advanced analytical methodologies, certified reference materials, and interlaboratory studies, it has been determined that there is a significant lack of specific data for the chemical compound Benzenamine, 4,4'-[methylenebis(oxy)]bis- .

The performed searches did not yield specific research findings, data tables, or established analytical protocols directly pertaining to this exact molecule within the requested frameworks of Solid-Phase Extraction (SPE), microextraction techniques, advanced Liquid-Liquid Extraction (LLE) methods, or the development of certified reference materials and interlaboratory comparisons.

The available scientific literature and data repositories primarily focus on structurally related but distinct compounds, such as:

Benzenamine, 4,4'-methylenebis- (commonly known as 4,4'-Methylenedianiline (B154101) or MDA)

Benzenamine, 4,4'-oxybis-

Benzenamine, 4,4'-methylenebis[N,N-dimethyl-]

While these compounds share some structural similarities with the target molecule, their physicochemical properties and, consequently, their behaviors in analytical systems are different. Therefore, extrapolating data from these related compounds to "Benzenamine, 4,4'-[methylenebis(oxy)]bis-" would be scientifically inaccurate and would violate the strict requirement to focus solely on the specified compound.

Due to the absence of specific, verifiable, and scientifically accurate information for "Benzenamine, 4,4'-[methylenebis(oxy)]bis-" in the requested areas, it is not possible to generate the article as outlined. Proceeding would necessitate the inclusion of data for incorrect compounds, which falls outside the explicit scope of the instructions.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenamine, 4,4'-[methylenebis(oxy)]bis-
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